
2-Chloro-4-iodopyrimidine
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Overview
Description
2-Chloro-4-iodopyrimidine is a halogenated pyrimidine derivative characterized by chlorine and iodine substituents at the 2- and 4-positions, respectively. This compound is of significant interest in pharmaceutical and agrochemical research due to the reactivity of its halogen atoms, which serve as sites for nucleophilic substitution or cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 2-chloropyrimidine. This process can be carried out using iodine and a suitable oxidizing agent, such as iodotrimethylsilane, under controlled conditions to ensure selective iodination at the 4-position .
Industrial Production Methods
Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves careful control of reaction parameters, such as temperature, solvent, and concentration of reagents, to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed in coupling reactions.
Reduction/Oxidation: Reducing agents like lithium aluminum hydride or oxidizing agents like hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-4-iodopyrimidine, while Suzuki coupling with phenylboronic acid can produce 2-chloro-4-phenylpyrimidine.
Scientific Research Applications
2-Chloro-4-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of probes and inhibitors for biological studies.
Industry: It is used in the synthesis of agrochemicals and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodopyrimidine in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or nucleic acid-binding proteins, leading to alterations in cell signaling and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 2-Chloro-4-iodopyrimidine and related pyrimidine derivatives:
Physical and Crystallographic Properties
- Hydrogen Bonding : 2-Chloropyrimidin-4-amine () forms 2D networks via N–H···N bonds, a feature absent in this compound due to the lack of an amine group. This impacts solubility and crystal packing .
- Melting Points: Bromine and iodine analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine, m.p. 460–461 K) generally exhibit higher melting points than non-halogenated derivatives due to increased molecular mass and van der Waals interactions .
Biological Activity
2-Chloro-4-iodopyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula C5H3ClI N2 and a molecular weight of 233.45 g/mol. Its structure allows for various chemical modifications, making it a versatile building block in drug development.
Protein Kinase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of protein kinases. It binds covalently to the ATP-binding site of kinases, thereby inhibiting their activity. This mechanism is crucial in regulating various cellular processes, including cell proliferation and survival .
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties, particularly against HIV. It functions by inhibiting reverse transcriptase, an essential enzyme for viral replication. This characteristic positions it as a potential candidate for further development in antiviral therapies .
Biological Activities
The compound has been studied for its effects on several biological pathways:
- Anti-infection : It shows efficacy against various viruses including HIV, EBV, and HCV .
- Cell Cycle Regulation : The compound influences apoptosis and cell cycle progression, indicating potential applications in cancer therapy .
- Neuronal Signaling : It may impact neuronal signaling pathways, although specific mechanisms require further elucidation .
Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects on melanoma cells (A2058), compounds derived from this compound demonstrated varying degrees of growth inhibition. The tested derivatives showed between 0% to 44% inhibition at concentrations of 10−5 M over 72 hours, suggesting that modifications to the core structure can enhance biological activity .
Study 2: Kinase Inhibition Profile
A detailed examination revealed that this compound effectively inhibited several protein kinases involved in cancer signaling pathways. For instance, it was found to inhibit Leishmania donovani LdTLK with less than 50% inhibition at 10−5 M concentration, indicating selective activity towards certain kinases .
Data Summary
Properties
IUPAC Name |
2-chloro-4-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-4-7-2-1-3(6)8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQDJJEZFCJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395082-55-0 |
Source
|
Record name | 2-chloro-4-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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